(R)-quinacrine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

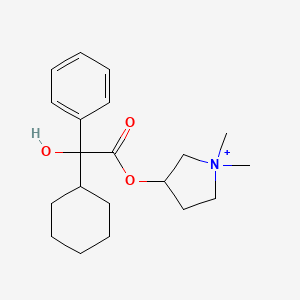

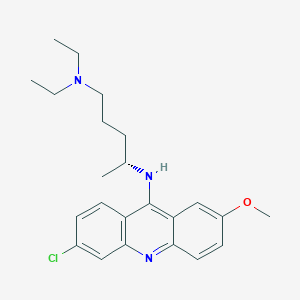

(R)-quinacrine is a quinacrine. It is an enantiomer of a (S)-quinacrine.

Scientific Research Applications

Sclerosant and Anticarcinogenic Actions Quinacrine, known as an acridine derivative formerly used as an anti-malarial, has demonstrated sclerosant properties. These properties have been utilized for occlusion of the Fallopian tubes in both experimental animals and women. Moreover, quinacrine has shown anticarcinogenic actions. The efficacy of quinacrine as a sclerosant for female sterilization was improved when used in combination with antiprostaglandin drugs and ionic copper, also reducing side effects. There is evidence to suggest that quinacrine does not have carcinogenic effects, based on experimental and epidemiological studies (Zipper et al., 1995a), (Zipper et al., 1995b).

Non-Surgical Female Sterilization Quinacrine has been employed in the method of non-surgical female sterilization by causing inflammation and fibrosis of the proximal fallopian tube. A large-scale field trial in Vietnam with over 31,000 cases reported a low incidence of serious complications and highlighted the method's safety and effectiveness. However, the method's efficacy was notably influenced by the skill of the administering physician or midwife (Hieu et al., 1993).

Anticancer Agent (R)-Quinacrine has been revisited as an anticancer agent, particularly due to its ability to bind to DNA without inducing DNA damage. It modulates various cellular pathways that impact tumor cell survival. This characteristic suggests that quinacrine might have a potential role in cancer treatment, offering the advantages of DNA-binding agents without the associated genotoxicity (Gurova, 2009).

properties

Product Name |

(R)-quinacrine |

|---|---|

Molecular Formula |

C23H30ClN3O |

Molecular Weight |

400 g/mol |

IUPAC Name |

(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |

InChI |

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/t16-/m1/s1 |

InChI Key |

GPKJTRJOBQGKQK-MRXNPFEDSA-N |

Isomeric SMILES |

CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)

![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)